5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone
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Overview
Description
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone, also known as THP-furanone, is a heterocyclic organic compound that has been widely studied for its potential applications in the field of organic synthesis and as a flavoring agent. THP-furanone is a cyclic ether and is composed of a pyran ring and a furan ring that are fused together. In
Mechanism Of Action
The mechanism of action of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone is not well understood. However, it has been proposed that 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone may act as a ligand for certain receptors in the human body, potentially affecting various physiological processes.
Biochemical And Physiological Effects
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has also been found to exhibit antioxidant activity and to inhibit the formation of advanced glycation end products (AGEs), which are associated with various age-related diseases.
Advantages And Limitations For Lab Experiments
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for use in organic synthesis. However, 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone is also highly reactive and can be difficult to handle, requiring careful attention to safety protocols.
Future Directions
There are several future directions for the study of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone. One potential area of research is the development of new synthetic methods for 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone and its potential use in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxic effects of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone and its safety for use in food products.
Synthesis Methods
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone can be synthesized through a variety of methods, including the reaction of 2,5-dihydroxyfuran with 1,3-propanediol in the presence of an acid catalyst, or the reaction of furfural with dihydropyran in the presence of a Lewis acid catalyst. The latter method has been found to be more efficient and has been widely used in the synthesis of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone. The reaction mechanism involves the formation of an intermediate that undergoes dehydration and cyclization to form 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone.
Scientific Research Applications
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has been studied for its potential use in the field of organic synthesis as a chiral building block. It has been found to be an effective precursor in the synthesis of various natural products, such as (+)-7-deoxypancratistatin, (-)-calycanthine, and (-)-epi-clusianone. 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has also been used as a flavoring agent in the food industry, imparting a caramel-like aroma to various food products.
properties
CAS RN |
137881-51-7 |
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Product Name |
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone |
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7-8H,1-3,6H2/t7-,8+/m0/s1 |
InChI Key |
NLYACRFEAFZTNA-JGVFFNPUSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)[C@H]2C=CC(=O)O2 |
SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
Canonical SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
Other CAS RN |
137881-51-7 |
synonyms |
(R*,S*)-(+)(-)-5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone 5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone THP-furanone |
Origin of Product |
United States |
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